molecular formula C8H4Cl2IN B13326044 5,6-Dichloro-3-iodo-1H-indole

5,6-Dichloro-3-iodo-1H-indole

Katalognummer: B13326044
Molekulargewicht: 311.93 g/mol
InChI-Schlüssel: RQVLHLCQNZPIKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6-Dichloro-3-iodo-1H-indole is a halogenated indole derivative Indoles are a significant class of heterocyclic compounds that are prevalent in natural products and pharmaceuticals

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-3-iodo-1H-indole typically involves halogenation reactions. One common method is the iodination of 5,6-dichloroindole using iodine and an oxidizing agent such as silver acetate in an organic solvent like acetonitrile . The reaction conditions often require refluxing the mixture to ensure complete iodination.

Industrial Production Methods

Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, the purification process may include recrystallization or chromatography to obtain high-purity compounds suitable for further applications.

Analyse Chemischer Reaktionen

Types of Reactions

5,6-Dichloro-3-iodo-1H-indole can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Coupling Reactions: Palladium catalysts and organoboron compounds are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azidoindole derivatives, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

5,6-Dichloro-3-iodo-1H-indole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5,6-Dichloro-3-iodo-1H-indole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The halogen atoms can enhance the compound’s binding affinity and specificity towards these targets, leading to desired biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Iodoindole: Similar in structure but lacks the chlorine atoms, which may affect its reactivity and applications.

    6-Chloroindole: Contains only one chlorine atom and no iodine, leading to different chemical properties and uses.

    3-Iodo-1H-indole-2-carboxylic acid: Another iodinated indole derivative with distinct functional groups and applications.

Uniqueness

5,6-Dichloro-3-iodo-1H-indole is unique due to the presence of both chlorine and iodine atoms, which confer specific reactivity and potential for diverse applications. The combination of these halogens can enhance the compound’s stability, reactivity, and biological activity compared to other indole derivatives .

Eigenschaften

Molekularformel

C8H4Cl2IN

Molekulargewicht

311.93 g/mol

IUPAC-Name

5,6-dichloro-3-iodo-1H-indole

InChI

InChI=1S/C8H4Cl2IN/c9-5-1-4-7(11)3-12-8(4)2-6(5)10/h1-3,12H

InChI-Schlüssel

RQVLHLCQNZPIKV-UHFFFAOYSA-N

Kanonische SMILES

C1=C2C(=CC(=C1Cl)Cl)NC=C2I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.